Ethyl 2-(2-aminocyclohexyl)acetate
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Overview
Description
Ethyl 2-(2-aminocyclohexyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-aminocyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminocyclohexyl)acetate typically involves the reaction of 2-aminocyclohexanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic substitution to yield the desired ester . The reaction conditions are generally mild, with the reaction being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This may include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminocyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(2-aminocyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminocyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl butyrate: Another ester with similar structural features.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and flavorings.
Uniqueness
Ethyl 2-(2-aminocyclohexyl)acetate is unique due to the presence of the 2-aminocyclohexyl moiety, which imparts specific chemical and biological properties not found in simpler esters.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-(2-aminocyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h8-9H,2-7,11H2,1H3 |
InChI Key |
MMZYTMMUZVEWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCCC1N |
Origin of Product |
United States |
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